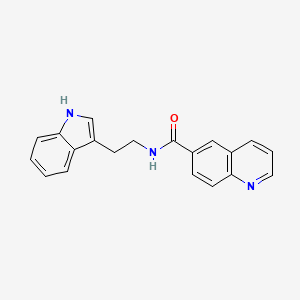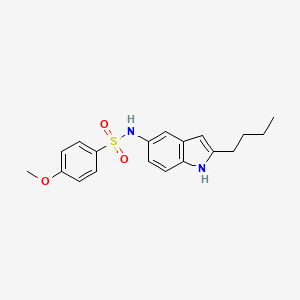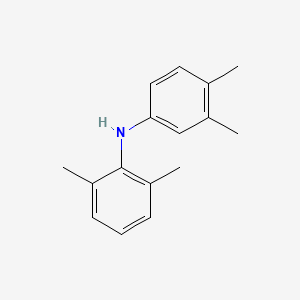![molecular formula C11H14N2O B12939232 4-(1-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline](/img/structure/B12939232.png)
4-(1-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline is a spirocyclic compound that features a unique structural motif. The compound consists of an aniline group attached to a spirocyclic system containing both an oxetane and an azetidine ring. This structure imparts unique chemical and physical properties, making it a valuable compound in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline typically involves the formation of the spirocyclic system followed by the introduction of the aniline group. One common method starts with the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-toluenesulfonamide to form the N-tosylated spiro compound. This intermediate is then deprotected using magnesium turnings in methanol, followed by treatment with oxalic acid to yield the oxalate salt of the spirocyclic system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of scalable reaction conditions, such as the use of acetic acid for the isolation of the spirocyclic system as an acetate salt, which provides better stability and solubility .
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the spirocyclic system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitrating agents, halogens, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the spirocyclic system, while substitution reactions can introduce various functional groups onto the aniline ring.
Applications De Recherche Scientifique
4-(1-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline has a wide range of applications in scientific research:
Biology: It serves as a probe in biological studies to investigate enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of 4-(1-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline involves its interaction with specific molecular targets. The spirocyclic system provides a rigid framework that can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The aniline group can participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity to target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: A structurally similar compound with a spirocyclic system but lacking the aniline group.
2-Oxa-7-azaspiro[3.5]nonane: Another spirocyclic compound with a larger ring system, offering different chemical properties.
Uniqueness
4-(1-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline is unique due to the presence of both the spirocyclic system and the aniline group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H14N2O |
|---|---|
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
4-(1-oxa-6-azaspiro[3.3]heptan-6-yl)aniline |
InChI |
InChI=1S/C11H14N2O/c12-9-1-3-10(4-2-9)13-7-11(8-13)5-6-14-11/h1-4H,5-8,12H2 |
Clé InChI |
YODUCUMGCYDKCM-UHFFFAOYSA-N |
SMILES canonique |
C1COC12CN(C2)C3=CC=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


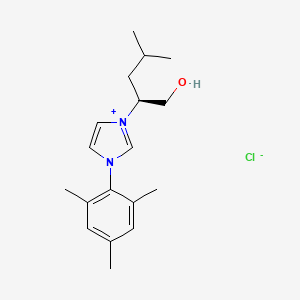
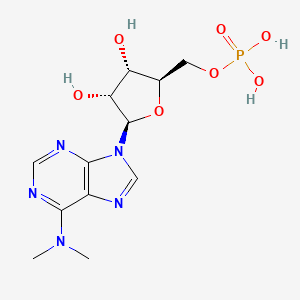
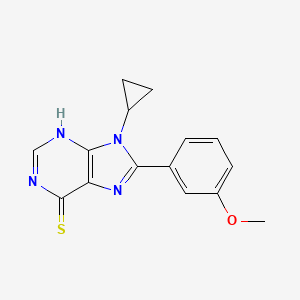

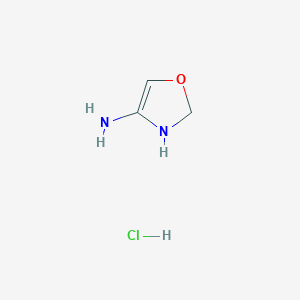
![2-{[2-(4-Methyl-1H-imidazol-1-yl)ethyl]sulfanyl}ethan-1-ol](/img/structure/B12939185.png)

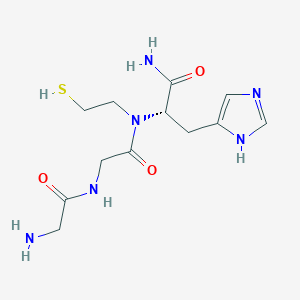
![(2,5-Dioxaspiro[3.4]octan-7-yl)methanamine](/img/structure/B12939199.png)
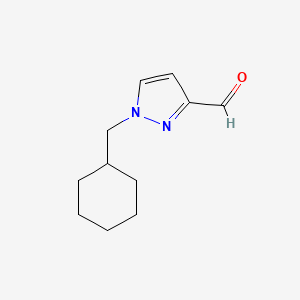
![9H,9'H-[4,4'-Bicarbazole]-3,3'-diamine](/img/structure/B12939211.png)
